molecular formula C8H7ClF3N B1323524 3-Chloro-4-(trifluoromethyl)benzylamine CAS No. 361393-93-3

3-Chloro-4-(trifluoromethyl)benzylamine

Cat. No.: B1323524
CAS No.: 361393-93-3
M. Wt: 209.59 g/mol
InChI Key: GRCRXCBPWHSEOI-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7ClF3N It is characterized by the presence of a benzylamine group substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding benzylamine derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine derivatives, while substitution reactions can produce a variety of substituted benzylamines.

Scientific Research Applications

Chemistry: 3-Chloro-4-(trifluoromethyl)benzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzylamine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom may influence its binding affinity to target molecules.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzylamine: This compound lacks the chlorine substituent but retains the trifluoromethyl group, making it less reactive in certain substitution reactions.

    3-Chloro-4-methylbenzylamine: This compound has a methyl group instead of a trifluoromethyl group, which affects its chemical properties and reactivity.

Uniqueness: 3-Chloro-4-(trifluoromethyl)benzylamine is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCRXCBPWHSEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634674
Record name 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361393-93-3
Record name 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 361393-93-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromomethyl-2-chloro-1-trifluoromethylbenzene (3.0 g, 11 mmol) in DMF (25 ml) was added dropwise to a mixture of 25% aqueous ammonia (50 ml) and DMF (25 ml). The reaction mixture was stirred at room temperature for 60 hours. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (100 ml) and washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml). The aqueous phase was extracted with ethyl acetate (2×60 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using first ethyl acetate/heptane (1:3) together with 3% triethylamine and subsequently DCM/methanol/25% aqueous ammonia as eluent, to give 250 mg of 3-chloro-4-(trifluoromethyl)benzylamine.
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